An In-Depth Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-fluoroazetidine-1-carboxylate, a fluorinated heterocyclic building block, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the unique stereoelectronic properties of the fluorine atom, offers a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after intermediate for developing next-generation pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, safety, and applications.
Chemical Identity and Properties
CAS Number: 1255666-44-4[2][3][4]
Tert-butyl 3-fluoroazetidine-1-carboxylate is a stable, commercially available compound typically supplied as a colorless to pale yellow liquid or solid. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the azetidine nitrogen, facilitating its use in multi-step synthetic sequences.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄FNO₂ | [2][3][5] |
| Molecular Weight | 175.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate is a critical process for its application in drug discovery. A common and effective strategy involves the deoxofluorination of the corresponding 3-hydroxyazetidine precursor. This transformation is typically achieved using specialized fluorinating agents.
Key Synthetic Pathway: Deoxofluorination of N-Boc-3-hydroxyazetidine
The most prevalent method for introducing fluorine into the 3-position of the azetidine ring is through the nucleophilic substitution of a hydroxyl group. This is often accomplished using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[6][7]
The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The choice of fluorinating agent is crucial; DAST is widely used due to its versatility, though it must be handled with care due to its thermal instability and reactivity with water.[6][7] Deoxo-Fluor is a thermally more stable alternative.[6]
Diagram of the Synthetic Pathway:
Caption: General synthetic scheme for tert-butyl 3-fluoroazetidine-1-carboxylate.
Experimental Protocol: Synthesis via Deoxofluorination
The following is a representative, non-validated protocol based on established chemical principles for this type of transformation. Researchers should conduct their own risk assessment and optimization.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST (1.2 equivalents) in anhydrous DCM to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-fluoroazetidine-1-carboxylate.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the azetidine ring protons. The protons on the carbon bearing the fluorine will exhibit splitting due to coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of an aliphatic fluorine, with its chemical shift and multiplicity providing valuable structural information. Quantitative ¹⁹F NMR can also be a powerful tool for purity assessment, offering a clear spectral window with minimal background interference.[8]
-
¹³C NMR: The carbon NMR will display signals for the carbonyl group of the Boc protector, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
Applications in Drug Discovery and Medicinal Chemistry
The 3-fluoroazetidine moiety is a valuable pharmacophore in modern drug design. Its incorporation into a molecule can lead to improved pharmacological properties. Azetidine derivatives are increasingly recognized for their potential as therapeutic agents in various disease areas, including cancer and inflammatory conditions.[1]
Role as a Bioisostere and Conformational Restraint
The 3-fluoroazetidine scaffold can act as a bioisostere for other functional groups, offering a similar spatial arrangement while altering electronic properties. The rigid nature of the azetidine ring also provides conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.
Case Study: A Building Block for Biologically Active Molecules
While specific examples detailing the direct use of tert-butyl 3-fluoroazetidine-1-carboxylate in the synthesis of a named drug candidate are proprietary and often found within patent literature, the general utility is well-established. For instance, a Chinese patent (CN102731362B) describes the preparation of 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives as key pharmaceutical intermediates.[9] This highlights the industrial relevance of this class of compounds in the synthesis of more complex molecules. The patent outlines a synthesis starting from a related precursor, employing N-fluorobenzenesulfonimide for the fluorination step, demonstrating an alternative approach to DAST.[9]
Safety and Handling
Potential Hazards
Based on related compounds, potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed.[10]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
Tert-butyl 3-fluoroazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel small molecules in drug discovery. Its unique structural and electronic properties, conferred by the fluorinated azetidine ring, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the research and development of new therapeutics.
References
-
CP Lab Safety. tert-butyl 3-fluoroazetidine-1-carboxylate, min 97%, 10 grams. [Link]
-
ChemUniverse. TERT-BUTYL 3-FLUOROAZETIDINE-1-CARBOXYLATE [P43968]. [Link]
- Google Patents.
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Protheragen. Tert-butyl 3-fluoroazetidine-1-carboxylate. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
ResearchGate. Applications of DAST‐type reagents in the synthesis of fluorine‐containing drugs. [Link]
-
Durham University, Baxendale Group. Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. [Link]
-
Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
Sources
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Tert-butyl 3-fluoroazetidine-1-carboxylate - Protheragen [protheragen.ai]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
